2-[(3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methylene]malononitrile
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Overview
Description
2-[(3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methylene]malononitrile is a useful research compound. Its molecular formula is C19H13F3N2O2 and its molecular weight is 358.32. The purity is usually 95%.
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Scientific Research Applications
Thiourea-Catalyzed Asymmetric Michael Addition
The study by Inokuma et al. (2006) discusses the thiourea-catalyzed asymmetric Michael addition of activated methylene compounds to α,β-unsaturated imides. This process, involving compounds similar in reactivity to malononitrile, showcases the utility of such compounds in producing Michael adducts with high enantioselectivity. This research contributes to the understanding of asymmetric synthesis techniques, an essential aspect of producing compounds with specific desired activities in scientific research and pharmaceutical applications (Inokuma, Hoashi, & Takemoto, 2006).
Intramolecular Triangular Exchange Coupling
Kanno et al. (1993) explored the intramolecular triangular exchange coupling among three nitroxide radical centers, including derivatives of 2-methoxy compounds. Such studies on radical centers and their magnetic properties are crucial for developing materials with specific magnetic properties, which can have applications ranging from data storage to quantum computing (Kanno, Inoue, Koga, & Iwamura, 1993).
Reactions of Troponeimine Derivatives
The work by Soma et al. (1965) on the reactions of 2-methoxytroponeimine and its derivatives with active methylene compounds, such as malononitrile, provides insights into the reactivity and potential transformations of these compounds. This research could inform the synthesis of novel organic compounds with applications in materials science and organic chemistry (Soma, Nakazawa, Watanabe, Sato, & Sunagawa, 1965).
One-step Synthesis of Diazadihydroacenaphthylene Derivatives
Soro et al. (2006) described a one-step synthesis method for diazadihydroacenaphthylene derivatives with an isoxazoline ring, starting from 1-benzylamino-1-methylsulfanyl-2-nitroethenes. Such research on novel synthesis methods is crucial for the development of new compounds that can serve as intermediates in the synthesis of complex molecules for pharmaceuticals and materials science (Soro, Bamba, Siaka, & Coustard, 2006).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
Based on its structure, it can be inferred that it might participate in reactions at the benzylic position . In such reactions, 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions , which involve the formation of new carbon-carbon bonds .
Pharmacokinetics
The compound’s physical properties such as melting point, boiling point, and density can be found in various chemical databases .
Result of Action
It can be inferred from its structure and potential reactivity that it might participate in reactions at the benzylic position , which could lead to the formation of new carbon-carbon bonds .
Action Environment
It’s worth noting that the success of suzuki–miyaura (sm) cross-coupling reactions, which compounds with similar structures have been used in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
2-[[3-methoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O2/c1-25-18-9-13(7-15(10-23)11-24)5-6-17(18)26-12-14-3-2-4-16(8-14)19(20,21)22/h2-9H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZMDZLYQXWJCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C#N)OCC2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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